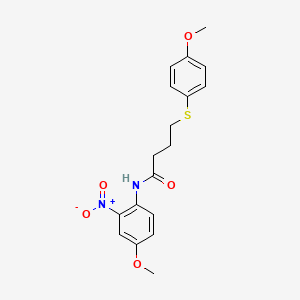

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide

Description

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide is a butanamide derivative featuring two key substituents:

- N-(4-methoxy-2-nitrophenyl): A nitro-substituted aromatic ring with a methoxy group at the para position, conferring electron-withdrawing and electron-donating properties.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and sulfur-containing motifs.

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-13-5-8-15(9-6-13)26-11-3-4-18(21)19-16-10-7-14(25-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAIAFDTRLSKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide typically involves multiple steps:

Nitration: Introduction of the nitro group to the aromatic ring.

Methoxylation: Introduction of methoxy groups to the aromatic ring.

Thioether Formation: Formation of the thioether linkage.

Amidation: Formation of the amide bond.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, and thiols for thioether formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:

Oxidation: Conversion of the thioether to a sulfoxide or sulfone.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the methoxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving nitroaromatic compounds.

Medicine: Potential use in drug development due to its unique chemical properties.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting various biochemical pathways. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Backbone Variations

Key Insight : The butanamide backbone enhances conformational flexibility compared to rigid benzamides or thiazolidines. The thioether group in the target compound may improve membrane permeability relative to ether-linked analogs.

Functional Group Modifications

Nitro and Methoxy Groups

- 4MNB [5] : Shares the 4-methoxy-2-nitrophenyl group. The nitro group’s electron-withdrawing effect may reduce solubility in polar solvents, while the methoxy group enhances π-π stacking.

Sulfur-Containing Groups

- Thiophene Derivatives [8] : Compounds like 4-(thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)butanamide replace aromatic thioethers with heterocyclic thiophenes, altering electronic delocalization.

Key Insight: The nitro group in the target compound may enhance stability under oxidative conditions compared to amino analogs, while the thioether provides moderate redox activity absent in ether-linked derivatives.

Physicochemical and Spectral Properties

| Property | Target Compound | 4MNB [5] | Thiazolidin-2-imine [4] |

|---|---|---|---|

| IR ν(C=O) | ~1660–1680 cm⁻¹ (amide) | ~1680 cm⁻¹ (benzamide) | Absent (imine linkage) |

| 1H NMR (Aromatic) | Multiplets for nitro/methoxy groups | Similar splitting patterns | Additional peaks for thiazolidine |

| Solubility | Moderate (polar aprotic solvents) | Low (nonpolar solvents) | Variable (depends on substituents) |

Key Insight : The absence of a C=O stretch in thiazolidin-imine derivatives [4] distinguishes them from amide-containing compounds. The target compound’s nitro group may downfield-shift aromatic protons in NMR.

Biological Activity

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide, with the CAS number 941925-04-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS, with a molecular weight of 376.4 g/mol. The compound features a thioether linkage, methoxy groups, and a nitrophenyl moiety that may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 941925-04-8 |

| Molecular Formula | CHNOS |

| Molecular Weight | 376.4 g/mol |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives with nitrophenyl groups can induce apoptosis in cancer cell lines through the activation of caspase pathways.

A study conducted by Zhang et al. (2023) demonstrated that a related compound inhibited the proliferation of breast cancer cells by modulating the cell cycle and inducing cell death via mitochondrial pathways .

Antimicrobial Effects

The compound's thioether and nitro functionalities suggest potential antimicrobial properties. In vitro assays have shown that related thioether compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in target cells.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase and certain kinases, which are pivotal in cancer progression and microbial metabolism.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.

Case Studies

- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells treated with a derivative of the compound showed a 70% reduction in cell viability after 48 hours . The study highlighted the role of caspase activation in mediating apoptosis.

- Antimicrobial Activity Assessment : A series of tests on Staphylococcus aureus revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.